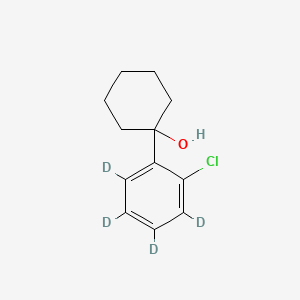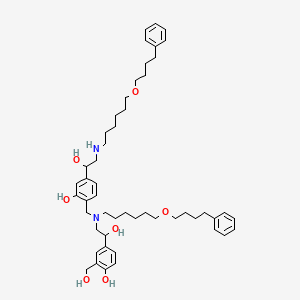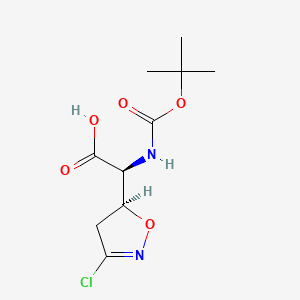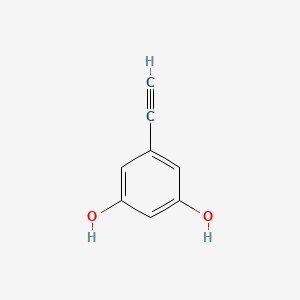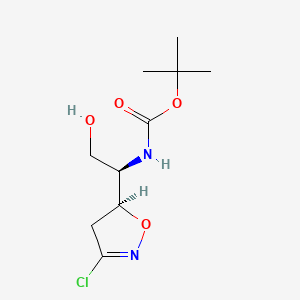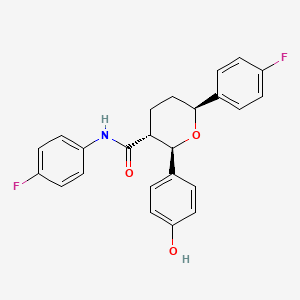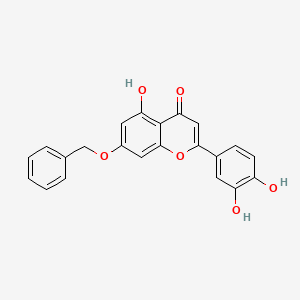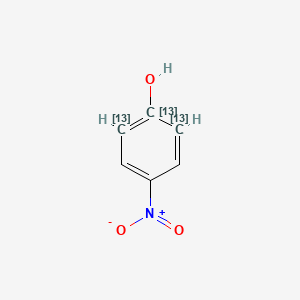
4-Nitrophénol-1,2,6-13C3
Vue d'ensemble
Description
4-Nitrophenol-1,2,6-13C3 is a labeled isotopic compound of 4-nitrophenol, where three carbon atoms at positions 1, 2, and 6 are replaced with carbon-13 isotopes. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and environmental science.
Applications De Recherche Scientifique
4-Nitrophenol-1,2,6-13C3 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Utilized in drug metabolism studies to understand the metabolic pathways of pharmaceuticals.
Industry: Applied in the development of new materials and in environmental monitoring to trace pollutant pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitrophenol-1,2,6-13C3 can be synthesized through the nitration of phenol-1,2,6-13C3. The reaction typically involves the use of dilute nitric acid at room temperature, which results in a mixture of 2-nitrophenol and 4-nitrophenol. The desired 4-nitrophenol-1,2,6-13C3 is then separated and purified .
Industrial Production Methods
Industrial production of 4-nitrophenol-1,2,6-13C3 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is then subjected to various purification techniques such as recrystallization or sublimation to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenol-1,2,6-13C3 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitroquinone.
Reduction: Reduction of 4-nitrophenol-1,2,6-13C3 leads to the formation of 4-aminophenol-1,2,6-13C3.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
Oxidation: 4-Nitroquinone-1,2,6-13C3
Reduction: 4-Aminophenol-1,2,6-13C3
Substitution: Various substituted phenols depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-nitrophenol-1,2,6-13C3 involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes such as alkaline phosphatase, where it is hydrolyzed to produce 4-nitrophenolate-1,2,6-13C3.
Molecular Targets: The compound interacts with specific enzymes and proteins, allowing for detailed studies of enzyme kinetics and inhibition.
Comparaison Avec Des Composés Similaires
4-Nitrophenol-1,2,6-13C3 can be compared with other isotopically labeled compounds and similar phenolic compounds:
Propriétés
IUPAC Name |
4-nitro(1,2,6-13C3)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i3+1,4+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIUGUIPKRLHP-JYLXJXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13CH][13C](=[13CH]C=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745894 | |
| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93628-02-5 | |
| Record name | 4-Nitro(1,2,6-~13~C_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93628-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
